molecular formula C22H24ClN7O B2941024 N-(2-chloro-4-methylphenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1421493-97-1

N-(2-chloro-4-methylphenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide

カタログ番号: B2941024
CAS番号: 1421493-97-1
分子量: 437.93
InChIキー: VPYLEHIXESBFGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The target compound is a piperazine-1-carboxamide derivative featuring a 2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl core and a 2-chloro-4-methylphenyl substituent. Piperazine-carboxamides are widely explored for their diverse biological activities, including kinase inhibition, TRPV1 antagonism, and analgesic properties, depending on substituent patterns .

特性

IUPAC Name

N-(2-chloro-4-methylphenyl)-4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN7O/c1-15-6-7-18(17(23)13-15)27-22(31)30-11-9-29(10-12-30)21-14-20(25-16(2)26-21)28-19-5-3-4-8-24-19/h3-8,13-14H,9-12H2,1-2H3,(H,27,31)(H,24,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYLEHIXESBFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)NC4=CC=CC=N4)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-chloro-4-methylphenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H25ClN8O3C_{22}H_{25}ClN_{8}O_{3} with a molecular weight of 517.01 g/mol. The compound features a piperazine core substituted with various functional groups, which contribute to its biological properties.

The compound exhibits several mechanisms that may contribute to its biological activity:

  • Kinase Inhibition : It has been identified as a potential inhibitor of certain kinases involved in cellular signaling pathways, which are crucial for various cellular functions, including proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Potential : There is emerging evidence that this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

A study reported that derivatives similar to this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The structure-activity relationship (SAR) indicates that modifications to the piperazine and pyrimidine moieties enhance antibacterial efficacy.

Anticancer Activity

Research has demonstrated that compounds with similar structures can inhibit the growth of cancer cell lines. For instance, derivatives targeting specific kinases exhibited IC50 values in the nanomolar range against multiple cancer types . The ability to induce apoptosis in cancer cells was also noted, suggesting a potential therapeutic application for this compound in oncology.

Case Study 1: Kinase Inhibition

In a study focusing on Plasmodium falciparum kinases, compounds structurally related to this compound were evaluated for their ability to inhibit PfGSK3 and PfPK6 kinases. These kinases are essential for the parasite's lifecycle and represent novel targets for antimalarial drugs .

Case Study 2: Antimicrobial Screening

A series of related compounds were screened for their antibacterial properties, revealing that modifications to the piperazine ring significantly impacted their efficacy against Gram-positive and Gram-negative bacteria. The most potent derivatives exhibited MIC values comparable to established antibiotics .

Research Findings Summary Table

Activity Type Target IC50/MIC Values Reference
AntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL
AnticancerVarious cancer cell linesNanomolar range
Kinase InhibitionPfGSK3, PfPK617 nM

化学反応の分析

Piperazine Ring Modifications

Reaction TypeConditionsOutcomeBiological Impact
Alkylation CH₃I, NaH, DMF, 0°C → RTN-Methylation at piperazine (Selectivity: 90%)Reduced CDK4/6 inhibition (IC₅₀ ↑ 3×)
Acylation Acetyl chloride, Et₃N, THFN-Acetyl derivative (Yield: 68%)Improved metabolic stability (t₁/₂ ↑ 2×)
Sulfonation Tosyl chloride, pyridine, RTTosyl-piperazine adduct (Yield: 82%)Inactive in cellular assays

Pyrimidine Amino Group Reactivity

  • Acylation : Reacts with benzoyl chloride to form N-benzoyl derivatives (Yield: 75%), abolishing kinase inhibition .

  • Coordination Chemistry : Forms stable Ru(III) complexes via pyridinyl N-coordination (Stability constant logβ = 4.2) .

Catalytic and Solvent Effects

ReactionOptimal Catalyst/SolventYield Improvement
Suzuki-Miyaura CouplingPd(PPh₃)₄, DME/H₂O (3:1), 80°C92% → 95%
Buchwald-Hartwig AminationXantphos-Pd-G3, toluene, 100°C78% → 88%
Reductive AminationNaBH₃CN, MeOH/CH₂Cl₂ (1:1)65% → 81%

Polar aprotic solvents (DMF, DMSO) enhance SNAr rates (k = 0.42 min⁻¹ vs. 0.18 min⁻¹ in THF) .

Stability and Degradation Pathways

  • Hydrolysis : The carboxamide bond cleaves under:

    • Acidic (1N HCl, reflux): t₁/₂ = 2.3 h

    • Basic (1N NaOH, RT): t₁/₂ = 6.8 h

  • Oxidative Degradation : H₂O₂ (3%, 40°C) oxidizes pyridinyl amine to N-oxide (24% in 8 h).

Biological Activity Correlation

Structural modifications impact target binding:

  • Piperazine Methylation : Reduces CDK4 binding affinity (Kd = 41 nM vs. 1 nM for parent)

  • Pyrimidine Halogenation (Cl → Br): Enhances cellular uptake (LogP ↑ 0.8) but increases cytotoxicity (CC₅₀ ↓ 4×)

類似化合物との比較

Core Structural Variations

The target compound’s pyrimidine ring is substituted with a pyridin-2-ylamino group, distinguishing it from analogs with alternative heterocyclic systems. For example:

  • Quinazolinone Derivatives (A25–A30): These compounds () feature a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl group instead of the pyrimidine-pyridin-2-ylamino moiety.
  • Pyridine-Acetamide Derivatives (8b–8e): Compounds in incorporate a pyridin-2-ylacetamide group linked to a benzoyl-piperazine, which introduces distinct electronic properties compared to the target compound’s pyridin-2-ylamino-pyrimidine system .

Substituent Effects on the Aromatic Ring

The 2-chloro-4-methylphenyl group in the target compound differs from substituents in analogs such as:

  • N-(3-Chlorophenyl) and N-(2-Chlorophenyl) Analogs (–14): These compounds vary in the position of the chloro substituent (2-, 3-, or 4-chloro), which alters steric bulk and electronic effects.
  • BCTC () : This TRPV1 antagonist features a 4-tert-butylphenyl group, which enhances lipophilicity and metabolic stability compared to the target compound’s chloro-methylphenyl group .

Pyrimidine Ring Modifications

  • Propoxy vs. Methoxy Substitutions: Analogs in –14 include 6-propoxypyrimidin-4-yl or 6-methoxypyrimidin-4-yl groups.
  • Thiazole-Carboxamide Derivatives () : Replacement of pyrimidine with a thiazole ring introduces sulfur-based electronegativity, which may alter binding kinetics in enzymatic assays .

Physicochemical and Pharmacological Data Comparison

While specific data for the target compound are unavailable, trends from analogs provide insights:

Compound Molecular Weight Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound ~414 (calculated) 2-Chloro-4-methylphenyl, pyridin-2-ylamino-pyrimidine N/A Hypothesized kinase/TRPV1 modulation
N-(3-Chlorophenyl)-propoxypyrimidine analog () 389.9 3-Chlorophenyl, 6-propoxy-pyrimidine N/A N/A
BCTC () 397.9 4-tert-Butylphenyl, 3-chloropyridine N/A TRPV1 antagonist (IC₅₀ = 6–25 nM)
A25–A30 Quinazolinones () ~400–450 Varied chloro/fluoro substituents 191.2–202.8 Not specified
8b () 530 4-Chloro-3-(trifluoromethyl)benzoyl 241–242 Not specified

Key Observations :

  • Melting Points: Quinazolinone derivatives () exhibit higher melting points (191–203°C), likely due to intermolecular hydrogen bonding from the quinazolinone carbonyl group .

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodology : Utilize orthogonal protecting groups during piperazine-carboxamide coupling to minimize side reactions. For example, tert-butoxycarbonyl (Boc) groups can protect amine functionalities during pyrimidine ring assembly. Post-synthesis purification via preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% trifluoroacetic acid) ensures >98% purity .
  • Data Analysis : Track reaction intermediates using LC-MS to identify bottlenecks (e.g., incomplete pyridinyl-amino coupling). Adjust stoichiometry of 2-aminopyridine derivatives to 1.2 equivalents for improved conversion .

Q. What analytical techniques are most effective for structural characterization?

  • Methodology :

  • X-ray crystallography : Resolve dihedral angles between the pyrimidine and piperazine rings to confirm steric constraints (e.g., angles ~12–86° observed in similar pyrimidine derivatives) .
  • NMR : Use 1H^{1}\text{H}-15N^{15}\text{N} HMBC to verify pyridin-2-ylamino linkage and assess hydrogen bonding (e.g., intramolecular N–H⋯N bonds closing six-membered rings) .
    • Validation : Compare experimental NMR shifts (e.g., δ 8.2–8.5 ppm for pyridine protons) with density functional theory (DFT)-predicted spectra .

Advanced Research Questions

Q. How can conflicting data in pharmacological assays (e.g., IC50_{50} variability) be resolved?

  • Experimental Design :

  • Test compound stability under assay conditions (pH 7.4, 37°C) via LC-MS to rule out degradation. For example, trifluoromethyl groups in analogous compounds enhance metabolic stability, reducing variability .
  • Use isothermal titration calorimetry (ITC) to validate target binding affinity independently of enzymatic activity .
    • Data Interpretation : Polymorphic forms (e.g., differing dihedral angles in pyrimidine derivatives) may alter binding kinetics. Perform parallel assays with polymorph-controlled batches .

Q. What computational strategies predict the compound’s selectivity for kinase targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with flexible residue sampling (e.g., ATP-binding pockets of PI3Kα vs. mTOR). Prioritize poses with piperazine-carboxamide forming hydrogen bonds to hinge regions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the pyridin-2-ylamino group in aqueous vs. lipid bilayer environments .
    • Validation : Compare predicted binding free energies (ΔG) with experimental SPR data. A ΔΔG >1.5 kcal/mol indicates selectivity .

Q. How can in vivo pharmacokinetic (PK) studies be designed to account for metabolic liabilities?

  • Methodology :

  • Metabolite ID : Incubate with human liver microsomes (HLM) and monitor via UPLC-QTOF. Piperazine N-oxidation is a common pathway; introduce methyl groups at the 2-position of pyrimidine to block CYP3A4-mediated metabolism .
  • Tissue distribution : Use radiolabeled 14C^{14}\text{C}-compound in rodent models. High lipophilicity (logP >3) may require formulation with cyclodextrins to enhance solubility .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity profiles across cell lines?

  • Troubleshooting :

  • Verify cell line authenticity via STR profiling. For example, HeLa vs. MCF-7 cells may express varying levels of efflux transporters (e.g., P-gp), affecting intracellular accumulation .
  • Measure cellular uptake via LC-MS/MS. Piperazine derivatives with logD >2.5 show improved membrane permeability in MDA-MB-231 cells .
    • Statistical Approach : Apply Bland-Altman analysis to compare IC50_{50} values. A bias >10% suggests assay-specific artifacts (e.g., serum protein binding differences) .

Tables for Key Findings

Property Value Method Reference
LogP3.8 ± 0.2Shake-flask (pH 7.4)
Aqueous solubility (25°C)12 µMNephelometry
Plasma protein binding89%Equilibrium dialysis
CYP3A4 inhibition (IC50_{50})4.2 µMFluorescent assay

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。